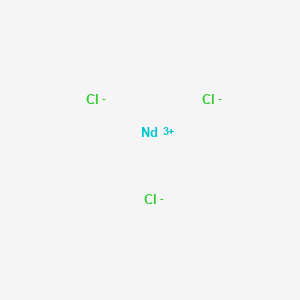
Neodymium(III) chloride
Cat. No. B8810423
M. Wt: 250.60 g/mol
InChI Key: ATINCSYRHURBSP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US06335303B1
Procedure details


Preparation of amine ligands was generally accomplished without exclusion of air and moisture, unless otherwise stated. All manipulations involving metal complexes were carried out under an inert atmosphere of oxygen-free UHP grade argon using standard Schlenk techniques, or under oxygen-free helium in a Vacuum Atmospheres glovebox. Chemicals were obtained from the following suppliers and used as received: Lancaster Synthesis—hexafluorobenzene, 3,5-bis(trifluoromethyl)aniline, pentafluoroaniline, 2,6-difluoroaniline, dichlorodiphenylsilane, dichlorodimethylsilane, paraformaldehyde, potassium hydroxide, 1-hexene, potassium carbonate; Aldrich—1.6 M n-butyllithium in hexane, triphenylsilane, chloroform; Strem—zirconium tetrachloride, neodymium trichloride, Fisher Scientific—methanol, ethanol, Albermarle—methylaluminoxane (30% solution in toluene); Fluka—lithium amide, 1,2-phenylene diamine, 1,8-diaminonaphthalene, 2,6-dimethylaniline, Acros—sodium sulfate, JT Baker—potassium hydroxide, NaH was obtained as a 60% dispersion in mineral oil, washed with hexane, filtered, and vacuum dried. Neodymium tris(bis(trimethylsilyl)amide) was prepared by reaction of anhydrous neodymium trichloride with three equivalents of potassium bis(trimethylsilyl)amide in refluxing THF for 24 hours, followed by low-temperature crystallization from hexane. Solvents (hexane, diethyl ether, tetrahydrofuran, toluene) were degassed and distilled from sodium benzophenone ketyl under argon. Dimethyl sulfoxide was distilled from calcium hydride under argon. Bis(triiethylsilyl)ether was distilled from potassium under argon. Benzene-d6, THF-d8, and toluene-d8 were degassed, dried over Na—K alloy, and then trap-to-trap distilled before use.



Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Nd+3:4].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[K+]>C1COCC1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Nd+3:4] |f:0.1.2.3,4.5,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Nd+3]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by low-temperature crystallization from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvents (hexane, diethyl ether, tetrahydrofuran, toluene) were degassed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled from sodium benzophenone ketyl under argon
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Dimethyl sulfoxide was distilled from calcium hydride under argon
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Bis(triiethylsilyl)ether was distilled from potassium under argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Benzene-d6, THF-d8, and toluene-d8 were degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over Na—K alloy
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
trap-to-trap distilled before use
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
